molecular formula C15H14O2 B1676441 Benzoin methyl ether CAS No. 3524-62-7

Benzoin methyl ether

Cat. No.: B1676441
CAS No.: 3524-62-7
M. Wt: 226.27 g/mol
InChI Key: BQZJOQXSCSZQPS-UHFFFAOYSA-N
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Description

It is a hydroxy ketone attached to two phenyl groups and appears as off-white crystals with a light camphor-like odor . Methyl benzoin is a derivative of benzoin and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Benzoin methyl ether is a chemical compound with the formula C15H14O2 . It is primarily used as a photoinitiator in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surface coatings . The primary targets of this compound are these surfaces where it initiates the polymerization process when exposed to UV light .

Mode of Action

The mode of action of this compound involves its interaction with UV light. When exposed to UV light, this compound absorbs the energy and undergoes a photochemical reaction. This reaction leads to the formation of free radicals, which then initiate the polymerization of the coating material . This process changes the physical state of the coating from a liquid to a solid, thereby curing the material .

Biochemical Pathways

The biochemical pathway of this compound primarily involves the generation of free radicals. These radicals are highly reactive and can initiate the polymerization of monomers present in the coating material . The resulting polymer chains create a solid, durable coating on the surface. This pathway is a crucial part of the curing process in various industrial applications .

Pharmacokinetics

The rate at which it absorbs UV light and initiates polymerization can be influenced by factors such as the intensity of the UV light and the presence of other substances in the coating material .

Result of Action

The result of this compound’s action is the formation of a solid, durable coating on the surface of the material. This occurs as the free radicals generated by this compound initiate the polymerization of the coating material, changing it from a liquid to a solid state . This process enhances the properties of the material, such as its resistance to wear and tear, thereby extending its lifespan .

Action Environment

The action of this compound is influenced by environmental factors such as the intensity of UV light and the temperature. Higher intensities of UV light can increase the rate of the photochemical reaction, leading to faster curing times . Additionally, the presence of other substances in the coating material can also influence the effectiveness of this compound as a photoinitiator .

Safety and Hazards

Benzoin methyl ether should be handled with care. It is recommended to wear personal protective equipment and avoid dust formation . It should not be inhaled, ingested, or come into contact with skin, eyes, or clothing . If swallowed, immediate medical assistance should be sought .

Future Directions

Benzoin methyl ether is used in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surface coatings . It is also used for anticratering in powder coatings . Its future directions could involve further exploration of its uses in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzoin can be synthesized through the benzoin condensation reaction, which involves the reaction of two molecules of benzaldehyde in the presence of a catalyst. The traditional catalyst used is cyanide ion, but thiamine (vitamin B1) has also been shown to be an efficient catalyst . The reaction conditions typically involve dissolving thiamine hydrochloride in water, adding ethanol, and then slowly adding a solution of sodium hydroxide. Benzaldehyde is then added, and the mixture is heated in a water bath .

Industrial Production Methods

In industrial settings, the synthesis of methyl benzoin may involve supramolecular catalysis using cyclodextrins in water. This method is considered environmentally friendly as it avoids the use of harmful organic solvents . The reaction involves the use of 2-hydroxypropyl-β-cyclodextrin as a catalyst, which can be recycled multiple times with little loss of activity .

Chemical Reactions Analysis

Types of Reactions

Methyl benzoin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nitric acid for nitration.

Major Products Formed

    Oxidation: Benzil.

    Reduction: Dihydrobenzoin.

    Substitution: Methyl 3-nitrobenzoate.

Comparison with Similar Compounds

Methyl benzoin can be compared with other similar compounds such as benzoin and benzoin methyl ether:

Methyl benzoin is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a photoinitiator and its environmentally friendly synthesis methods make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-methoxy-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZJOQXSCSZQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871031
Record name Ethanone, 2-methoxy-1,2-diphenyl-
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3524-62-7
Record name (±)-Benzoin methyl ether
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Record name Methyl benzoin
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Record name Benzoin methyl ether
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Record name Ethanone, 2-methoxy-1,2-diphenyl-
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Record name O-methylbenzoin
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Record name METHYL BENZOIN
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Synthesis routes and methods

Procedure details

30 g. of the resulting prepolymer were thoroughly mixed with 10 g. of 2-hydroxyethyl methacrylate, 2 g. of acrylamide, 1 g. of n-butyl acrylamide and 0.8 g. of benzoin methyl ether to give a uniform photosensitive composition. The resulting photosensitive composition was photopolymerized in the same manner as in Example 1 to give a photopolymerized article.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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